N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

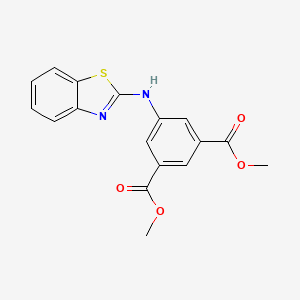

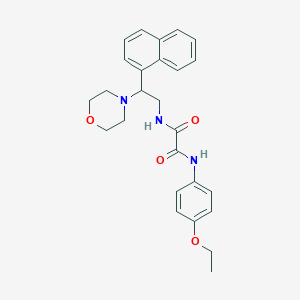

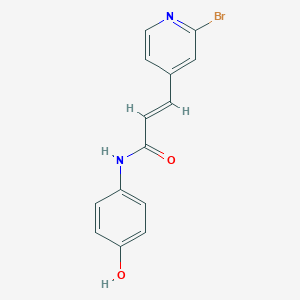

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of NF-kappaB and AP-1 Gene Expression

Studies have focused on compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability and examine their cell-based activity. For example, modifications on the pyrimidine portion of certain compounds showed that specific substitutions could maintain or enhance activity while improving gastrointestinal permeability, indicating potential therapeutic applications (Palanki et al., 2000).

Antipathogenic Activity

Research into acylthioureas, including derivatives with halogenated phenyl substituents, has shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel anti-microbial agents with antibiofilm properties, highlighting the importance of halogenated substituents in enhancing antimicrobial efficacy (Limban et al., 2011).

Antitumor and Antimicrobial Activities

Compounds featuring enaminone as a building block and undergoing various reactions have shown promise in antitumor and antimicrobial applications. For instance, certain derivatives exhibited cytotoxic effects comparable to 5-fluorouracil against human cancer cell lines, indicating their potential as anticancer agents. Moreover, selected compounds demonstrated antimicrobial activity, suggesting their utility in fighting bacterial infections (Riyadh, 2011).

Tubulin Polymerization and Anticancer Agents

2-Cyanoaminopyrimidines have been explored for their anticancer properties, particularly their ability to promote tubulin polymerization and overcome multidrug resistance. Such studies contribute to understanding the mechanism of action of potential anticancer drugs and their ability to bind to specific sites, offering insights into designing more effective therapies (Zhang et al., 2007).

DNA Interaction and Antitumor Activity

Research on the interaction of compounds with DNA and their subsequent effects on DNA stability and function highlights the potential for developing antitumor agents. Investigations into how certain compounds induce DNA repair synthesis or cause degeneration of DNA in cancer cells provide a basis for understanding their therapeutic potential in cancer treatment (Mizuno & Decker, 1976).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-9-2-5-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-6-3-10(18)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCCUWVSZPSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)

![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2698227.png)

![ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate](/img/structure/B2698233.png)

![2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2698238.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B2698243.png)